molecular formula C8H11ClN2 B1592772 Isoindolin-5-amine hydrochloride CAS No. 503614-81-1

Isoindolin-5-amine hydrochloride

Cat. No. B1592772
M. Wt: 170.64 g/mol
InChI Key: OXQCFVJPKBLYPC-UHFFFAOYSA-N
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Description

Isoindolin-5-amine hydrochloride is a chemical compound used primarily for research and development . It has a molecular formula of C8H11ClN2 and a molecular weight of 170.64 g/mol .


Synthesis Analysis

The synthesis of Isoindolin-5-amine hydrochloride involves the use of hydrogen chloride and Pd(OH)2/C in ethanol. The reaction mixture is hydrogenated at 45 psi for 1 hour. The nitro functionality is reduced and the Bn group remains intact. The yield of this synthesis is approximately 36% .


Molecular Structure Analysis

The InChI code for Isoindolin-5-amine hydrochloride is 1S/C8H10N2.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5,9H2;1H .

Scientific Research Applications

Synthesis and Chemical Applications

Isoindolin-5-amine hydrochloride derivatives have been synthesized through various methods, demonstrating their versatility in chemical synthesis. For instance, Palladium-Catalyzed Carbonylation-Hydroamination reactions have been employed to synthesize substituted 3-methyleneisoindolin-1-ones, showcasing the compound's utility in creating complex molecular structures under mild conditions (Cao, McNamee, & Alper, 2008). Additionally, DNA-compatible protocols for transforming amines into drug-like moieties, including isoindolinone, underscore its potential in drug discovery and pharmacological research (Nie et al., 2022).

Biomedical Applications

Isoindolin-1-one derivatives have been studied for their urease inhibitory activities , with certain derivatives showing significant inhibitory effects, suggesting potential applications in treating diseases related to urease activity (Peytam et al., 2019). Furthermore, novel synthesis approaches have been developed for isoindoline/isoindoline-1,3-dione derivatives, which were evaluated for their interaction with the human dopamine receptor D2, indicating the compound's relevance in neurological research and potential therapeutic applications (Andrade-Jorge et al., 2017).

Material Science and Organic Chemistry

In material science and organic chemistry, isoindolin-5-amine hydrochloride derivatives have been utilized for catalysis and green chemistry applications . For example, Rh(III)-catalyzed cascade annulations facilitated the synthesis of complex molecular structures like isoindolo[2,1-b]isoquinolin-5(7H)-ones, highlighting the compound's utility in organic synthesis and the development of new pharmaceuticals (Reddy & Mallesh, 2018). Additionally, environmentally friendly methods have been developed for synthesizing 3-(1H-indol-3-yl)isoindolin-1-one derivatives, emphasizing the move towards sustainable chemical processes (Chen, Lei, & Hu, 2014).

Safety And Hazards

Isoindolin-5-amine hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

properties

IUPAC Name

2,3-dihydro-1H-isoindol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQCFVJPKBLYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623723
Record name 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindolin-5-amine hydrochloride

CAS RN

503614-81-1
Record name 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Part B. To a solution of the isoindoline (5.40 g, 21.3 mmol) made above in EtOH (266 mL) under N2 was added 20% Pd(OH)2/C (3.00 g, 4.25 mmol). The reaction mixture was hydrogenated at 45 psi for 1 h. TLC analysis indicated that the nitro functionality was reduced and the Bn group was still intact. Therefore, concentrated HCl (1.6 mL, 19.1 mmol) was added to the reaction mixture and hydrogenation (50 psi) was continued overnight. The mixture was filtered through Celite®, washed with MeOH, and the filtrate was concentrated to one fourth of the volume. The precipitate was filtered off to provide the 5-aminoisoindoline•HCl (1.32 g, 36% yield): 1H NMR (500 MHz, CDCl3) δ 9.88 (s, br, 2H), 7.00 (d, 1H), 6.54 (m, 2H), 5.44 (s, br, 2H), 4.32 (s, 2H), 4.28 (s, 2H); ESI MS m/z 135 (M−HCl+H)+.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
266 mL
Type
solvent
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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